molecular formula C5H6BrNS3 B6174585 4-bromo-2,5-bis(methylsulfanyl)-1,3-thiazole CAS No. 139670-02-3

4-bromo-2,5-bis(methylsulfanyl)-1,3-thiazole

Cat. No.: B6174585
CAS No.: 139670-02-3
M. Wt: 256.2
InChI Key:
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Description

4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole is an organosulfur compound that features a thiazole ring substituted with bromine and two methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2,5-bis(methylsulfanyl)-1,3-thiazole typically involves the bromination of 2,5-bis(methylsulfanyl)-1,3-thiazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide in an appropriate solvent like dichloromethane or chloroform under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the process would likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow processes and the use of industrial-grade reagents and solvents.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Dehalogenated thiazole derivatives.

Scientific Research Applications

4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-bromo-2,5-bis(methylsulfanyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine and methylsulfanyl groups can participate in hydrogen bonding, van der Waals interactions, and covalent modifications, influencing the compound’s biological activity.

Comparison with Similar Compounds

    2,5-Bis(methylsulfanyl)-1,3-thiazole: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

    4-Bromo-2,5-bis(trifluoromethyl)-1,3-thiazole: Features trifluoromethyl groups instead of methylsulfanyl, leading to different electronic properties and reactivity.

    4-Bromo-2,5-bis(hexyloxy)-1,3-thiazole: Contains hexyloxy groups, which significantly alter its solubility and reactivity compared to methylsulfanyl derivatives.

Uniqueness: 4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole is unique due to the presence of both bromine and methylsulfanyl groups, which confer distinct reactivity and properties. The combination of these substituents allows for versatile chemical transformations and applications in various fields.

Properties

CAS No.

139670-02-3

Molecular Formula

C5H6BrNS3

Molecular Weight

256.2

Purity

95

Origin of Product

United States

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